molecular formula C13H17N5O2S B1681186 Sulfasymazine CAS No. 1984-94-7

Sulfasymazine

Número de catálogo: B1681186
Número CAS: 1984-94-7
Peso molecular: 307.37 g/mol
Clave InChI: ZQMQGBHQZZQTJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfasymazine is a synthetic compound belonging to the sulfonamide class of drugs. It is primarily known for its antibacterial properties and is used in the treatment of various bacterial infections. This compound works by inhibiting the growth and multiplication of bacteria, making it an essential drug in the medical field.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sulfasymazine involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of sulfanilamide with a suitable aldehyde under acidic conditions to form the Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Sulfasymazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group in this compound can be reduced to an amine group.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Sulfasymazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving bacterial resistance and as a tool to understand bacterial metabolism.

    Medicine: Used in the development of new antibacterial drugs and in clinical studies to evaluate its efficacy and safety.

    Industry: Utilized in the production of other sulfonamide derivatives and as a preservative in some formulations.

Mecanismo De Acción

Sulfasymazine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. Folic acid is essential for bacterial DNA synthesis and cell division. By blocking this enzyme, this compound prevents the bacteria from multiplying and spreading, ultimately leading to their death.

Comparación Con Compuestos Similares

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Sulfadiazine: Used in the treatment of toxoplasmosis and has a broader spectrum of activity compared to Sulfasymazine.

    Sulfapyridine: Primarily used in the treatment of dermatitis herpetiformis and has different therapeutic applications.

Uniqueness of this compound: this compound is unique due to its specific antibacterial spectrum and its effectiveness in treating certain bacterial infections that are resistant to other sulfonamides. Its relatively low toxicity and good tolerability make it a preferred choice in specific clinical scenarios.

Actividad Biológica

Sulfasalazine (SSZ) is a sulfonamide compound extensively used in the treatment of inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and other autoimmune conditions. Its biological activity is characterized by multiple mechanisms that contribute to its therapeutic effects, including inhibition of pro-inflammatory cytokines, modulation of immune responses, and direct effects on transcription factors involved in inflammation.

1. Inhibition of Cytokine Production

Sulfasalazine has been shown to inhibit the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This inhibition occurs through several pathways:

  • NF-kappaB Inhibition : SSZ is a potent inhibitor of NF-kappaB activation, which plays a critical role in the expression of genes involved in inflammatory responses. Research indicates that SSZ prevents TNFα-induced nuclear translocation of NF-kappaB by inhibiting IkappaBalpha degradation, thus blocking the inflammatory cascade at a transcriptional level .
  • Cytokine-Induced Apoptosis : SSZ induces apoptosis in macrophages, leading to decreased cytokine release. This effect contributes to its immunosuppressive properties, making it effective in managing autoimmune diseases .

2. Modulation of Immune Responses

Sulfasalazine not only inhibits pro-inflammatory cytokines but also modulates immune cell function. It has been observed to affect T-cell proliferation and natural killer cell activity, enhancing humoral immunity while suppressing cell-mediated immunity .

Clinical Applications and Efficacy

Sulfasalazine is primarily indicated for:

  • Rheumatoid Arthritis : It significantly alleviates symptoms such as joint swelling and pain. Randomized controlled trials have validated its efficacy in RA management .
  • Inflammatory Bowel Disease : SSZ is effective in treating ulcerative colitis and Crohn’s disease, helping to reduce intestinal mucosal damage and inflammation .

Case Studies

Case Study 1: Agranulocytosis Induced by Sulfasalazine

A 26-year-old female with RA developed agranulocytosis after 6 weeks of SSZ treatment. Despite normal leukocyte counts initially, she presented with severe symptoms requiring hospitalization. The case highlights the importance of monitoring blood counts during SSZ therapy due to potential adverse effects .

Case Study 2: Efficacy in Autoimmune Conditions

A review of multiple cases demonstrated that patients treated with SSZ for conditions like psoriasis showed significant improvement in symptoms. However, further evidence-based studies are needed to confirm these findings across broader populations .

Adverse Effects

While sulfasalazine is generally well-tolerated, it can cause side effects such as:

  • Agranulocytosis : The incidence rate varies; studies report rates from 0.04% to 0.14% during the first months of treatment .
  • Skeletal Abnormalities : Experimental studies indicate potential risks during pregnancy, including skeletal abnormalities in fetuses exposed to SSZ .

Summary of Biological Activity

MechanismDescriptionReferences
NF-kappaB InhibitionBlocks activation and transcription of inflammatory genes
Cytokine Production InhibitionReduces levels of TNF-α, IL-1, IL-6 through apoptosis induction
Immune ModulationAffects T-cell and NK cell activity

Q & A

Basic Research Questions

Q. What is the molecular structure and classification of sulfasymazine, and how does it differ from other sulfonamide derivatives?

this compound (N1-(4,6-Diethyl-s-triazin-2-yl)sulfanilamide) is a sulfonamide antibacterial agent characterized by a triazine ring substituted with ethyl groups at the 4 and 6 positions, linked to a sulfanilamide backbone . This structural distinction differentiates it from simpler sulfonamides like sulfapyridine (which lacks the triazine moiety) and enhances its pharmacokinetic properties . Methodologically, its structure can be confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) .

Q. What are the primary mechanisms of action of this compound as an antibacterial agent?

this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, by competitively binding to the p-aminobenzoic acid (PABA) binding site . This mechanism is common among sulfonamides, but its triazine substituents may enhance binding affinity or reduce susceptibility to resistance mechanisms. Researchers can validate this through in vitro enzyme inhibition assays using purified DHPS and spectrophotometric measurement of reaction kinetics .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis involves coupling sulfanilamide with 4,6-diethyl-s-triazine-2-amine under controlled pH and temperature. Optimization strategies include:

  • Using catalysts like pyridine to enhance nucleophilic substitution efficiency.
  • Employing gradient HPLC to monitor intermediate purity during synthesis .
  • Adjusting solvent polarity (e.g., dimethylformamide vs. ethanol) to minimize side reactions . Yield improvements (>98% purity) are achievable via recrystallization in ethanol-water mixtures .

Q. What experimental designs are recommended for evaluating this compound’s efficacy against multidrug-resistant bacterial strains?

A tiered approach is advised:

  • Step 1: Conduct minimum inhibitory concentration (MIC) assays against reference strains (e.g., E. coli ATCC 25922) and clinical isolates to establish baseline activity .
  • Step 2: Perform time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects.
  • Step 3: Use genomic sequencing to identify mutations in DHPS or efflux pump upregulation in resistant strains . Statistical analysis should include Kaplan-Meier survival curves for in vivo models (e.g., murine infection) .

Q. How should contradictory findings in this compound’s pharmacokinetic profiles across studies be resolved?

Discrepancies in bioavailability or half-life data may arise from variations in assay protocols (e.g., plasma protein binding assumptions). To address this:

  • Standardize in vivo models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous).
  • Use tandem mass spectrometry (LC-MS/MS) for precise quantification in biological matrices .
  • Apply meta-analysis techniques to reconcile interspecies metabolic differences .

Q. What gaps exist in the literature regarding this compound’s non-antibacterial applications?

Limited data exist on its anti-inflammatory potential, despite structural similarities to pyridine-based anti-inflammatory agents . Researchers should explore:

  • Cyclooxygenase (COX) inhibition assays to compare its activity with ibuprofen derivatives.
  • Molecular docking studies to predict interactions with inflammatory targets like TNF-α .
  • Transcriptomic profiling in macrophage models to identify off-target effects .

Q. Methodological Considerations

Q. Which analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

  • Forced degradation studies (acid/base hydrolysis, thermal stress) paired with HPLC-UV to identify degradation products .
  • Dynamic vapor sorption (DVS) to evaluate hygroscopicity and crystallinity changes .
  • X-ray diffraction (XRD) to monitor polymorphic transitions during long-term storage .

Q. How can researchers design robust dose-response studies for this compound in preclinical models?

  • Use a 3x3 factorial design to test multiple doses and exposure durations.
  • Incorporate control groups receiving PABA supplementation to confirm DHPS-specific mechanisms .
  • Apply Hill equation modeling to quantify potency (EC50) and efficacy (Emax) parameters .

Propiedades

IUPAC Name

4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMQGBHQZZQTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173584
Record name Sulfasymazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-94-7
Record name Sulfasymazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfasymazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfasymazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFASYMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZZ3BU4OA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfasymazine
Sulfasymazine
Sulfasymazine
Sulfasymazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.